molecular formula C8H14ClNO4 B2875534 Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride CAS No. 2230798-76-0

Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride

Cat. No. B2875534
CAS RN: 2230798-76-0
M. Wt: 223.65
InChI Key: HKRVWCZPRPGIRC-UHFFFAOYSA-N
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Description

Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride, also known as DABCO-HCl, is a chemical compound used in various scientific research applications. It is a white crystalline powder that is soluble in water and commonly used as a catalyst in organic chemistry reactions. DABCO-HCl has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride has a wide range of scientific research applications. It is commonly used as a catalyst in organic chemistry reactions, such as Michael addition, aldol condensation, and Knoevenagel condensation. Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride has also been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. Additionally, Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride has been studied for its potential use in the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride as a catalyst is based on its ability to act as a nucleophilic base. It can react with various electrophiles, such as carbonyl compounds, to form a stable intermediate. This intermediate can then undergo further reactions to form the desired product. The presence of Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride can also increase the rate of the reaction by stabilizing the transition state and lowering the activation energy.
Biochemical and Physiological Effects
Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, it is important to note that Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride can cause irritation to the skin, eyes, and respiratory system if not handled properly. In terms of its biochemical and physiological effects, Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride has been shown to have antioxidant properties and can protect cells from oxidative stress. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride as a catalyst is its high selectivity. It can selectively react with certain functional groups, which can lead to the formation of the desired product with high yield. Additionally, Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride is relatively inexpensive and readily available. However, one of the limitations of using Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride is its low solubility in some solvents, which can limit its use in certain reactions. It is also important to note that Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride can react with some functional groups, such as carboxylic acids, which can lead to unwanted side reactions.

Future Directions

There are several future directions for the study of Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride. One potential area of research is the development of new synthetic routes for the production of Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride. Another area of research is the investigation of the potential use of Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride in the treatment of various diseases, such as cancer and neurodegenerative diseases. Additionally, the development of new applications for Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride in organic chemistry reactions could lead to the discovery of new compounds with unique properties. Overall, the study of Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride has the potential to lead to significant advances in various fields of research.

Synthesis Methods

The synthesis of Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride involves the reaction of dimethyl malonate with piperidine in the presence of hydrochloric acid. The resulting product is then purified through recrystallization to obtain the final product. The synthesis of Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride is relatively simple and can be easily scaled up for large-scale production.

properties

IUPAC Name

dimethyl 1-aminocyclobutane-1,3-dicarboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4.ClH/c1-12-6(10)5-3-8(9,4-5)7(11)13-2;/h5H,3-4,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRVWCZPRPGIRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)(C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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